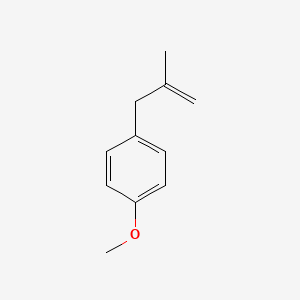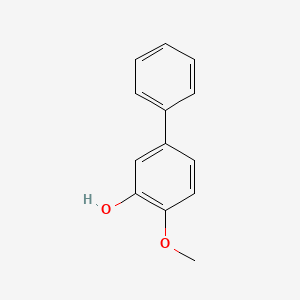
2-Methoxy-5-phenylphenol
Overview
Description
2-Methoxy-5-phenylphenol, commonly known as propyl gallate, is a synthetic organic compound that belongs to the class of phenolic antioxidant compounds. It is widely used in the food and cosmetic industries as a preservative due to its ability to prevent the oxidation of fats and oils. In recent years, propyl gallate has gained attention in the scientific community for its potential health benefits and applications in medical research.
Scientific Research Applications
Protein Reagent Research
2-Methoxy-5-phenylphenol has been studied for its potential as a protein reagent. Horton, Kelly, and Koshland (1965) explored its use in examining enzyme-substrate interactions, noting its environmental sensitivity and specificity for certain amino acids, which could be valuable in protein research (Horton, Kelly, & Koshland, 1965).
Aldose Reductase Inhibition
In the field of diabetes research, Chatzopoulou et al. (2011) identified a compound containing a methoxy group, similar to this compound, as a potent inhibitor of aldose reductase. This enzyme is linked to diabetes complications, making such compounds relevant for therapeutic research (Chatzopoulou et al., 2011).
Chemosensor Development
Manna, Chowdhury, and Patra (2020) developed a chemosensor using a similar compound for detecting Al3+ ions. Their work highlights the potential of methoxy-phenyl compounds in developing sensitive and selective sensors for metal ions (Manna, Chowdhury, & Patra, 2020).
Anticancer Activity
Sukria et al. (2020) examined a Schiff base compound derived from this compound for its anticancer properties against breast cancer cells, revealing its potential application in cancer research (Sukria et al., 2020).
Environmental Sensing
Swenton et al. (1993) explored the anodic oxidation of phenols, including derivatives of this compound, for environmental sensing applications. Their findings are relevant for developing new sensors based on phenolic compounds (Swenton et al., 1993).
Tautomeric Behavior and Radical Scavenging
Kaştaş et al. (2017) investigated Schiff bases containing a methoxy group for their tautomeric behavior and radical scavenging activities, pertinent for pharmaceutical and food industry applications (Kaştaş et al., 2017).
Non-linear Optical Material
Hijas et al. (2018) conducted spectroscopic studies on a compound similar to this compound, highlighting its potential as a non-linear optical material, useful in photonics and electronics (Hijas et al., 2018).
properties
IUPAC Name |
2-methoxy-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUJKFXUPMEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559663 | |
| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37055-80-4 | |
| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-indeno[1,2-b]thiophen-4-one](/img/structure/B1611261.png)

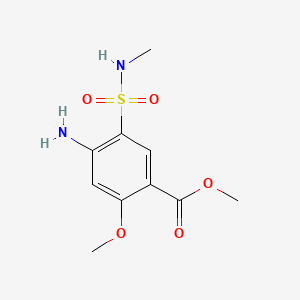

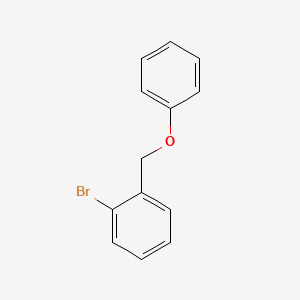
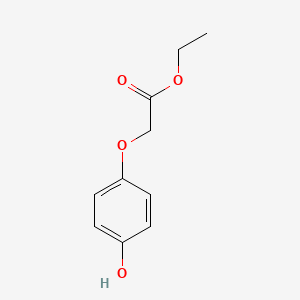


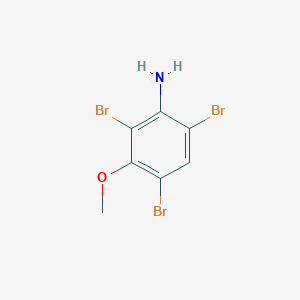
![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)


